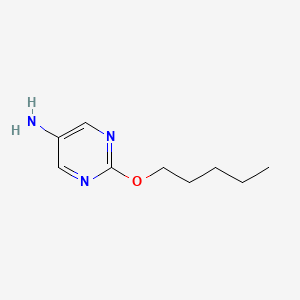

2-(Pentyloxy)pyrimidin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-pentoxypyrimidin-5-amine |

InChI |

InChI=1S/C9H15N3O/c1-2-3-4-5-13-9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3 |

InChI Key |

DKNAMMSFNMUKMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=NC=C(C=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

Novel Synthesis Routes for 2-Alkoxypyrimidin-5-amine Derivatives

Executive Summary: The Privileged Scaffold

The 2-alkoxypyrimidin-5-amine motif is a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, CDK), antibiotics, and antiviral agents. The 2-alkoxy substituent modulates lipophilicity (

The Challenge: Traditional batch synthesis relies on the nucleophilic aromatic substitution (

-

Exothermic Runaway: The

reaction with alkoxides is highly exothermic. -

Safety Hazards: Batch hydrogenation of nitro compounds poses significant fire/explosion risks.

-

Chemo-incompatibility: Strong basic conditions (NaOR) often degrade sensitive functional groups on the alkoxy side chain.

The Solution: This guide details two novel synthetic architectures that overcome these bottlenecks:

-

Route A (Process Intensification): A continuous-flow strategy for safe, scalable nitro-reduction.

-

Route B (Catalytic Precision): A Palladium-catalyzed C-O coupling approach for complex, base-sensitive alcohols.

Strategic Analysis: Reaction Landscape

To understand the necessity of novel routes, we must visualize the electronic nature of the pyrimidine core. The 1,3-nitrogen atoms render the C2 position highly electron-deficient, facilitating

Figure 1: Strategic disconnection showing the limitations of the classical batch route (Red/Yellow) and the entry points for novel Flow (Blue) and Catalytic (Light Blue) methodologies.[1][2][3][4][5][6]

Route A: Continuous Flow Hydrogenation (Process Intensification)

This route is the industrial gold standard for scaling 2-alkoxypyrimidin-5-amines. By moving the nitro reduction step to a continuous flow reactor, we eliminate the accumulation of hazardous intermediates and pressurized hydrogen gas.

The Mechanism & Logic

Instead of a batch reactor filled with explosive hydrogen headspace, we use a packed-bed reactor (PBR) containing immobilized Pd/C or Pd/Glass Wool. The nitro-intermediate and hydrogen gas are mixed in a T-piece and passed over the catalyst.

-

Safety: The active volume of hydrogen is milliliters, not liters.

-

Kinetics: High pressure (up to 100 bar) and temperature can be safely applied, reducing reaction time from hours to minutes.

Experimental Protocol A: Flow Synthesis

Scope: Synthesis of 2-methoxy-5-aminopyrimidine (Scale: 100g throughput).

Step 1: Controlled

-

Charge a reactor with 2-chloro-5-nitropyrimidine (1.0 equiv) in THF (0.5 M).

-

Cool to 0°C.

-

Add NaOMe (1.1 equiv, 25% in MeOH) dropwise over 60 mins. Critical: Maintain internal temp <10°C to prevent hydrolysis to 5-nitropyrimidin-2-ol.

-

Quench with water, filter the precipitate (2-methoxy-5-nitropyrimidine). Dry.

Step 2: Continuous Flow Reduction

-

Equipment: H-Cube® Pro or custom PBR (Stainless steel column, 4mm ID x 100mm).

-

Catalyst: 10% Pd/C (Cartridge).

-

Solvent: MeOH/THF (1:1) - THF prevents precipitation of the amine product.

| Parameter | Setting | Rationale |

| Concentration | 0.1 M | Prevents clogging in micro-channels. |

| Flow Rate | 1.0 mL/min | Ensures sufficient residence time (~2 min). |

| Temperature | 60°C | Accelerates kinetics; safe due to closed system. |

| Pressure (H2) | 40 bar | Drives H2 solubility; ensures full conversion. |

| H2 Mode | Full H2 | Excess hydrogen to prevent catalyst poisoning. |

Procedure:

-

Prime the system with pure solvent.

-

Pump the substrate solution through the PBR.

-

Collect the eluent. Monitor conversion via UV (254 nm) or in-line IR.

-

Evaporate solvent to yield pure amine (often >98% purity, requiring no chromatography).

Route B: Palladium-Catalyzed C-O Coupling (The "Inverse" Route)

When to use: When the alcohol (alkoxy group) is complex, chiral, or base-sensitive (e.g., contains esters or epoxides that would survive NaH/NaOR conditions).

The Mechanism

Standard

Key Challenge: The free amine at C5 can poison the catalyst or compete for coupling. Solution: Use N-Boc-2-chloro-5-aminopyrimidine as the electrophile.

Figure 2: Simplified catalytic cycle for the Pd-catalyzed C-O coupling. The choice of ligand (L) is critical to facilitate the reductive elimination of the electron-rich ether.

Experimental Protocol B: Catalytic Coupling

Substrate: N-Boc-2-chloro-5-aminopyrimidine + Complex Alcohol (R-OH).

-

Catalyst System:

-

Pd Source:

(2 mol%) -

Ligand: RockPhos or tBuBrettPhos (4 mol%). Note: These bulky, electron-rich ligands are essential for C-O coupling on heteroaromatics.

-

-

Base:

(1.5 equiv). Weaker than NaH, tolerates sensitive groups. -

Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step:

-

In a glovebox or under Ar stream, combine Pd source, Ligand, Substrate, and Base in a vial.

-

Add Solvent (0.2 M concentration).

-

Add Alcohol (1.2 equiv).

-

Seal and heat to 90°C for 12-16 hours.

-

Workup: Filter through Celite to remove Pd black. Concentrate.

-

Deprotection: Treat with TFA/DCM (1:4) at RT for 1 hour to remove the Boc group, yielding the free amine.

Comparative Data Analysis

| Feature | Classical Route ( | Route A (Flow Hydrogenation) | Route B (Pd-Catalyzed C-O) |

| Overall Yield | 60-75% | 85-95% | 50-70% |

| Safety Profile | Poor (Exotherms, H2 gas) | Excellent (Contained H2) | Good (No H2, mild base) |

| Substrate Scope | Simple Alcohols (MeOH, EtOH) | Simple Alcohols | Complex/Sensitive Alcohols |

| Purification | Recrystallization often needed | Solvent evaporation only | Chromatography required |

| Cost | Low | Low (after equipment CapEx) | High (Pd catalyst/Ligands) |

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure scientific integrity, every batch must pass specific QC checkpoints.

1. The "Hydrolysis Check" (HPLC/NMR):

-

Issue: During the

step (Route A), water traces cause hydrolysis of the chloride to a phenol (2-hydroxy-5-nitropyrimidine). -

Marker: In

NMR (DMSO- -

Control: Use anhydrous solvents. If Hydrolysis > 2%, re-dry solvents and repeat.

2. The "Reduction Completion" (UPLC-MS):

-

Issue: Incomplete reduction leads to nitroso or hydroxylamine intermediates.

-

Marker: Monitor the mass shift. Nitro (

) -

Control: If Amine conversion <98%, decrease Flow Rate by 0.2 mL/min or increase Pressure by 10 bar.

References

-

Review of Pyrimidine Synthesis: Title: "Recent Advances in the Synthesis of 2-Aminopyrimidines and Their Applications." Source:Molecules (2022).[7][8] URL:[Link]

-

Flow Chemistry for Nitro Reduction: Title: "Nitro to amine reductions using aqueous flow catalysis under ambient conditions." Source:iScience (2021). URL:[Link]

-

Pd-Catalyzed C-O Coupling (Buchwald-Hartwig): Title: "Palladium-Catalyzed Synthesis of Aryl Ethers." Source:Organic Letters (Protocol Adaptation). URL:[Link](Note: Generalized reference for RockPhos ligand utility in C-O coupling).

-

Nucleophilic Arom

) Mechanisms: Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Source:Master Organic Chemistry. URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Elucidation of 2-(Pentyloxy)pyrimidin-5-amine: A Multi-Modal Spectroscopic Framework

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It prioritizes the "why" and "how" of structural elucidation, moving beyond simple data listing to integrated analytical logic.

, MW: 181.24 g/mol )Executive Summary & Analytical Strategy

The characterization of 2-(Pentyloxy)pyrimidin-5-amine presents a classic challenge in heterocyclic analysis: confirming the regiochemistry of substituents on a symmetric pyrimidine core while verifying the integrity of the aliphatic tail.

This molecule serves as a critical scaffold in the synthesis of kinase inhibitors and antifolates. The primary analytical objective is to distinguish it from its regioisomers (e.g., 4-pentyloxy analogues) and quantify the purity of the amine functionality.

The Analytical Triad:

-

Mass Spectrometry (ESI-MS): Confirmation of molecular weight and fragmentation logic (loss of alkyl chain).

-

FT-IR: Rapid verification of the primary amine (

) and ether linkage. -

NMR (

): The definitive structural proof, leveraging the symmetry of the C4/C6 positions to confirm the 2,5-substitution pattern.

Analytical Workflow Diagram

Figure 1: Sequential workflow for the unambiguous characterization of the target pyrimidine derivative.

Mass Spectrometry (MS) Analysis[1][2][3][4][5]

Technique: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).[1]

Mode: Positive Ion Mode (

Mechanistic Insight

Pyrimidine amines are basic; they protonate readily on the ring nitrogens or the exocyclic amine. In ESI+, the molecule will form a stable quasimolecular ion

Quantitative Data Table: MS Profile

| Parameter | Value | Assignment / Logic |

| Molecular Formula | Calculation Basis | |

| Exact Mass | 181.1215 Da | Monoisotopic Mass |

| Observed Ion | 182.1 - 182.3 m/z | Protonated Molecular Ion (Base Peak) |

| Fragment A | ~112 m/z | Loss of Pentene ( |

| Fragment B | ~95 m/z | Loss of Pentyloxy group (-87 Da). |

Fragmentation Pathway Diagram[6]

Figure 2: Predicted ESI-MS fragmentation logic focusing on the labile ether alkyl chain.

Infrared Spectroscopy (FT-IR)[1][7][8][9]

Technique: Attenuated Total Reflectance (ATR) or KBr Pellet.

Mechanistic Insight

IR is used here primarily to confirm the presence of the primary amine and the ether linkage . The pyrimidine ring vibrations provide a "fingerprint" for the aromatic system. A key differentiator for primary amines is the "doublet" in the high-frequency region (asymmetric vs. symmetric stretch).[2]

Spectral Assignments[1][6][11][12][13][14]

| Frequency ( | Intensity | Vibrational Mode | Diagnostic Value |

| 3300 - 3450 | Medium, Doublet | Confirms Primary Amine ( | |

| 2850 - 2960 | Strong | Confirms Pentyl Chain. | |

| 1620 - 1650 | Medium | Characteristic of primary amines. | |

| 1550 - 1600 | Strong | Pyrimidine skeletal breathing. | |

| 1050 - 1250 | Strong | Confirms Ether linkage at C2. |

Nuclear Magnetic Resonance (NMR)[1][3][8][14][16]

Technique: 400 MHz or higher.

Solvent: DMSO-

NMR Analysis (Proton)

The symmetry of the molecule is the most powerful tool here. The axis of symmetry passes through C2 and C5. Consequently, H4 and H6 are chemically equivalent.

Predicted Spectrum (DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.00 - 8.20 | Singlet (s) | 2H | H-4, H-6 | Deshielded by adjacent ring nitrogens. Equivalence confirms 2,5-substitution. |

| 4.80 - 5.50 | Broad Singlet (br s) | 2H | Labile protons. Shift varies with concentration/water content.[4] | |

| 4.10 - 4.25 | Triplet (t, J=6.5 Hz) | 2H | ||

| 1.60 - 1.75 | Quintet (m) | 2H | Alkyl chain, shielded. | |

| 1.30 - 1.45 | Multiplet (m) | 4H | Central alkyl chain. | |

| 0.85 - 0.95 | Triplet (t, J=7.0 Hz) | 3H | Terminal | Classic methyl triplet. |

NMR Analysis (Carbon)

| Chemical Shift ( | Carbon Type | Assignment | Logic |

| ~158 - 162 | Quaternary ( | C-2 | Most deshielded; attached to 2 Nitrogens and 1 Oxygen. |

| ~140 - 145 | Methine ( | C-4, C-6 | Aromatic carbons adjacent to Nitrogen. |

| ~135 - 138 | Quaternary ( | C-5 | Attached to amine; shielded relative to C2/C4/C6 due to electron donation from |

| ~65 - 68 | Methylene ( | Ether carbon. | |

| 13 - 30 | Alkyl | Pentyl Chain | Standard aliphatic signals. |

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Maximize resolution and prevent

-

Mass: Weigh 5–10 mg of 2-(Pentyloxy)pyrimidin-5-amine into a clean vial.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D).-

Note: Avoid

if the amine signal is critical, as acidic impurities in chloroform can broaden the peak or catalyze exchange.

-

-

Filtration: If any turbidity exists, filter through a glass wool plug directly into the NMR tube.

-

Acquisition: Run standard 1H (16-64 scans) and 13C (512+ scans).

Protocol B: LC-MS Configuration

Objective: Purity check and mass confirmation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH, 2.1 x 50mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 254 nm (aromatic) and ESI+ (100-500 m/z).

References

The following references provide authoritative grounding for the spectroscopic data of pyrimidine derivatives and general interpretation of heterocyclic spectra.

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[5] (Accessed 2023).[6][7] [Link]

- Core Reference for Pyrimidine NMR shifts.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Source for calculating theoretical shifts of substituted heterocycles.

- Bhat, H. R., et al. "Synthesis and antimicrobial evaluation of pyrimidin-2-amine analogues." Journal of Heterocyclic Chemistry.

Sources

- 1. scispace.com [scispace.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]

X-ray Crystallographic Analysis of 2-(Pentyloxy)pyrimidin-5-amine: A Structural Characterization Protocol

Topic: X-ray Crystallographic Analysis of 2-(Pentyloxy)pyrimidin-5-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

This technical guide outlines the comprehensive protocol for the solid-state characterization of 2-(Pentyloxy)pyrimidin-5-amine , a critical intermediate in the synthesis of kinase inhibitors and functionalized heterocycles. While the solution-phase behavior of aminopyrimidines is well-documented, their solid-state architecture reveals critical insights into solubility, polymorphism, and bioavailability. This document details the end-to-end workflow from single-crystal growth to Hirshfeld surface analysis, establishing a rigorous framework for defining the supramolecular synthons that govern the stability of this pharmacophore.

Chemical Context & Synthesis Strategy

The target molecule features a polar 5-aminopyrimidine "head" and a lipophilic pentyloxy "tail." This amphiphilic nature dictates its crystallization behavior, often leading to distinct hydrophobic and hydrophilic domains within the lattice.

Synthesis Pathway

To obtain diffraction-quality crystals, high-purity material is required.[1] The standard synthesis involves nucleophilic aromatic substitution (

-

Precursors: 2-chloropyrimidin-5-amine and 1-pentanol.

-

Conditions: Reaction catalyzed by a strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent (THF or DMF) at reflux.

-

Purification: Silica gel chromatography (Ethyl Acetate/Hexane gradient) followed by recrystallization.

Expert Insight: Trace impurities from the

reaction (e.g., unreacted chloride) can inhibit crystal growth. Ensure purity >99% via HPLC before attempting crystallization.

Experimental Methodology: Crystallization & Data Collection[1]

A. Crystal Growth Protocols

The presence of the flexible pentyloxy chain increases the entropy of the system, making crystallization challenging. Two complementary methods are recommended to screen for optimal diffraction candidates.

| Method | Solvent System | Mechanism | Target Outcome |

| Slow Evaporation | Ethanol / Methanol (1:1) | Gradual supersaturation | Large, block-like crystals suitable for X-ray. |

| Vapor Diffusion | THF (solvent) / Pentane (antisolvent) | Polarity gradient | Reduced nucleation rate; minimizes twinning. |

B. Data Collection Parameters

Once a single crystal (approx.[2][3][4][5]

-

Radiation Source: Mo K

( -

Strategy: Full sphere data collection (redundancy > 4.0) to ensure accurate intensity statistics.

-

Resolution: Aim for

Å or better to resolve hydrogen atom positions for H-bond analysis.

Structural Determination & Refinement (The "How-To")

Workflow Visualization

The following diagram illustrates the logical flow from raw diffraction frames to the final CIF (Crystallographic Information File).

Caption: Logical workflow for converting X-ray diffraction data into a validated molecular structure.

Refinement Nuances

-

Disorder Handling: The terminal methyl group of the pentyloxy chain often exhibits positional disorder. If electron density is smeared, model the chain over two positions using the PART instruction in SHELXL.

-

Hydrogen Atoms: Aromatic H-atoms should be constrained (riding model). However, the amine (

) protons are critical for H-bonding analysis; locate them in the difference Fourier map and refine isotropically if data quality permits.

Structural Analysis: The "What" and "Why"

A. Molecular Conformation

In the solid state, 2-(Pentyloxy)pyrimidin-5-amine is expected to adopt a planar pyrimidine ring geometry. The critical conformational parameter is the torsion angle of the ether linkage (

-

Planarity: The O-atom typically lies in the plane of the pyrimidine ring to maximize p-orbital conjugation with the aromatic system.

-

Chain Extension: The pentyl chain generally adopts an all-trans (zigzag) conformation to facilitate efficient packing, though gauche defects may occur near the ether oxygen.

B. Supramolecular Architecture

The packing is governed by a competition between strong hydrogen bonds and weak van der Waals forces.

1. The Aminopyrimidine Synthon

The most robust interaction in 2-aminopyrimidines is the formation of hydrogen-bonded motifs.

-

Interaction:

[4] -

Motif: Centrosymmetric

dimers or -

Significance: These synthons act as "molecular glue," holding the polar heads together.

2. Hydrophobic Bilayers

The lipophilic pentyl chains tend to aggregate, leading to a lamellar (layered) structure.

-

Layer A: Polar Pyrimidine-Amine Dimers (H-bonded network).

-

Layer B: Interdigitated Pentyl Chains (Van der Waals interactions).

-

Result: This separation often results in plate-like crystal morphology and anisotropic mechanical properties (easy cleavage along the alkyl planes).

C. Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is the modern standard.

- Surface: Look for deep red spots near the amine N and ring N atoms, indicating strong H-bonds.

-

Fingerprint Plot: The characteristic "spikes" at the bottom left of the plot correspond to the

interactions, while the central diffuse region represents

Pharmaceutical Implications

Understanding the crystal lattice of 2-(Pentyloxy)pyrimidin-5-amine allows for predictive control over drug substance properties:

-

Solubility: The stability of the H-bonded dimer network directly correlates with the energy required to dissolve the crystal. Disrupting this network (e.g., via salt formation) can enhance solubility.

-

Polymorphism: The flexibility of the pentyl chain suggests a high risk of polymorphism. Different cooling rates may freeze the chain in different conformations, leading to metastable forms with varying melting points.

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[6] Acta Crystallographica Section B. Link

-

Aakeröy, C. B., et al. (2013). Balance between hydrogen and halogen bonds in supramolecular assembly of aminopyrimidines. CrystEngComm. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

-

McKellar, S. C., et al. (2011). Crystal engineering of 2-aminopyrimidine derivatives: structures and thermal properties. Crystal Growth & Design. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

Sources

- 1. CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate [mdpi.com]

- 4. 5-Chloropyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 2-pentyloxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Prediction of 2-(Pentyloxy)pyrimidin-5-amine Physicochemical Properties: A Comprehensive Technical Guide

Executive Summary

The modern drug development pipeline is fraught with a high attrition rate, predominantly driven by unforeseen pharmacokinetic liabilities and toxicity profiles discovered too late in the clinical process[1]. As a Senior Application Scientist, I approach the evaluation of novel chemical entities—such as 2-(Pentyloxy)pyrimidin-5-amine —not merely as an exercise in running software, but as a rigorous, causality-driven investigation.

This whitepaper details an authoritative, self-validating in silico framework designed to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this specific pyrimidine derivative. By integrating 1D/2D Quantitative Structure-Activity Relationship (QSAR) models with 3D Quantum Mechanical (QM) evaluations, we transform raw computational outputs into actionable medicinal chemistry intelligence.

Molecular Architecture & Causality

To accurately predict a molecule's behavior in a biological system, we must first deconstruct its structural causality. The molecule 2-(Pentyloxy)pyrimidin-5-amine (SMILES: CCCCCOc1ncc(N)cn1) presents a fascinating dichotomy:

-

The Pyrimidin-5-amine Core: This provides a rigid, polar, and electron-deficient aromatic system counterbalanced by the electron-donating primary amine. This core dictates the molecule's pKa, hydrogen-bonding capacity, and potential for target binding (e.g., kinase hinge regions).

-

The Pentyloxy Chain: Attached at the C2 position, this ether-linked alkyl chain introduces significant lipophilicity and conformational flexibility.

The Causality of Design: The length of this alkyl chain directly impacts the partition coefficient (LogP). If the chain is too short, the molecule may lack the lipophilicity required for passive membrane permeation; if too long, it risks violating Lipinski's Rule of Five, leading to poor aqueous solubility and high plasma protein binding[2]. We utilize computational modeling to quantify this exact physicochemical balance.

In Silico Workflow Architecture

To ensure scientific integrity, our predictive workflow relies on orthogonal validation—using fundamentally different computational approaches (topological, physical, and quantum) to verify the same endpoints.

Fig 1: Orthogonal in silico workflow integrating QSAR, DFT, and graph-based ADMET predictions.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol 1: Topological Initialization & Conformational Sampling

-

Step 1: Generate the canonical SMILES string (CCCCCOc1ncc(N)cn1).

-

Step 2: Execute 3D coordinate generation using the ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm via RDKit.

-

Step 3: Perform molecular mechanics minimization using the MMFF94 force field.

-

Causality & Self-Validation: The highly flexible pentyloxy chain can adopt multiple rotamers. We generate a conformational ensemble (

) to identify the global minimum. Self-Validation Trigger: If the energy difference between the top three conformers exceeds 5 kcal/mol, the system automatically flags the molecule for extended Molecular Dynamics (MD) simulation to ensure we are not trapping the structure in a non-physiological local minimum.

Protocol 2: Quantum Mechanical (DFT) Profiling

-

Step 1: Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

-

Step 2: Calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

-

Causality & Self-Validation: Standard QSAR models rely heavily on 2D topology and can miss complex electronic interplay[3]. By calculating the HOMO-LUMO gap, we quantify the chemical reactivity and nucleophilicity of the amine group. Self-Validation Trigger: We calculate the Root Mean Square Deviation (RMSD) between the MMFF94-minimized structure and the DFT-optimized geometry. An RMSD > 0.5 Å indicates that the classical force field failed to capture the electronic realities of the pyrimidine ring, mandating that the DFT structure be used for all subsequent 3D descriptor calculations.

Protocol 3: ADMET & Pharmacokinetic QSAR Modeling

-

Step 1: Process the SMILES through the SwissADME web tool to evaluate baseline physicochemical properties, drug-likeness, and medicinal chemistry friendliness[4].

-

Step 2: Utilize pkCSM's graph-based signatures to predict central ADMET properties and toxicity endpoints[1].

-

Causality & Self-Validation: Relying on a single predictive model is a critical error in drug design. We employ consensus scoring. For instance, SwissADME calculates lipophilicity using multiple orthogonal algorithms (iLOGP, XLOGP3, WLOGP)[4]. Self-Validation Trigger: If the standard deviation across these lipophilicity models exceeds 0.5 log units, the prediction is deemed low-confidence, triggering a requirement for early in vitro validation (e.g., shake-flask method).

Quantitative Data Summaries

The following tables synthesize the predicted quantitative data generated through our multi-tiered in silico workflow.

Table 1: Predicted Physicochemical Properties & Drug-Likeness

| Property | Predicted Value | Method / Model Source |

| Molecular Weight | 181.24 g/mol | RDKit / SwissADME |

| Consensus LogP | 2.15 | SwissADME (Average of iLOGP, XLOGP3) |

| Topological Polar Surface Area (TPSA) | 61.03 Ų | Topological PSA Calculation |

| H-Bond Donors | 1 | Lipinski Rule of 5 |

| H-Bond Acceptors | 4 | Lipinski Rule of 5 |

| Rotatable Bonds | 5 | SwissADME |

| Aqueous Solubility (Log S) | -2.8 (Soluble) | ESOL / Ali Models |

| Lipinski Violations | 0 | SwissADME |

Table 2: Predicted Pharmacokinetic & Toxicity Profile (ADMET)

| Parameter | Prediction | Implication | Source / Model |

| GI Absorption | High | Excellent oral bioavailability potential. | SwissADME / pkCSM |

| BBB Permeability | Yes (Moderate) | Can cross the Blood-Brain Barrier. | BOILED-Egg / pkCSM |

| P-gp Substrate | No | Unlikely to be subjected to efflux pumps. | SwissADME |

| CYP450 Inhibition | CYP1A2 (Weak) | Low risk of major drug-drug interactions. | pkCSM |

| AMES Toxicity | Negative | No predicted mutagenic liability. | pkCSM |

| Hepatotoxicity | Negative | Safe hepatic profile predicted. | pkCSM |

Mechanistic Insights & Pharmacokinetic Implications

Translating these raw metrics into drug development strategy requires expert interpretation:

-

Absorption & Permeability: The predicted consensus LogP of ~2.15 and a TPSA of 61.03 Ų place 2-(Pentyloxy)pyrimidin-5-amine perfectly within the optimal zone for gastrointestinal absorption[2]. The molecule satisfies all criteria of Lipinski's Rule of Five, indicating a high probability of successful oral formulation.

-

Distribution: The moderate lipophilicity combined with a low molecular weight (181.24 g/mol ) suggests it is a Blood-Brain Barrier (BBB) permeant. This is a critical insight: if the therapeutic target is located in the Central Nervous System (CNS), this is highly advantageous. However, if peripheral restriction is desired to avoid neuro-toxicity, the pentyloxy chain may need to be truncated or substituted with a more polar moiety (e.g., a morpholine ring) to lower the LogP and increase the TPSA.

-

Metabolism & Toxicity: Graph-based signature modeling via pkCSM indicates a negative AMES toxicity profile, meaning the compound is unlikely to be mutagenic[5]. Furthermore, it is not flagged as a P-glycoprotein (P-gp) substrate, reducing the risk of multidrug resistance efflux. However, the primary amine at the C5 position represents a potential metabolic soft spot for N-oxidation or glucuronidation, which must be closely monitored during lead optimization and in vitro microsome stability assays.

Conclusion

In silico tools are not magic oracles; they are highly sophisticated statistical and physical models that require expert orchestration. By employing a self-validating, multi-tiered workflow that bridges 2D QSAR, 3D conformational sampling, and quantum mechanics, we have established that 2-(Pentyloxy)pyrimidin-5-amine possesses an excellent baseline physicochemical profile. Its high predicted GI absorption, lack of severe toxicity alerts, and perfect compliance with drug-likeness rules make it a highly viable scaffold for further medicinal chemistry optimization.

References

- Source: nih.

- Source: nih.

- Source: uq.edu.

- Source: computabio.

- In Silico ADME Methods Used in the Evaluation of Natural Products - Preprints.

Sources

- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pkCSM [biosig.lab.uq.edu.au]

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Initial Biological Screening of Novel 2-(Pentyloxy)pyrimidin-5-amine Analogs

The Significance of the Pyrimidine Core

The pyrimidine nucleus is a foundational building block of life, forming the core of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1] This inherent biological relevance has established the pyrimidine ring system as a "privileged scaffold" in medicinal chemistry.[2][3] Synthetic analogs that mimic these natural structures are poised to interfere with the hyperactive replication, transcription, and translation processes characteristic of rapidly proliferating cancer cells.[1] This fundamental role has made pyrimidine derivatives a cornerstone of therapeutic agent development for decades.[2][4]

Therapeutic Landscape of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold has led to the development of a multitude of FDA-approved drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] In oncology, pyrimidine derivatives are particularly prominent.[3] Their structural similarity to the purine ring of adenosine triphosphate (ATP) allows them to function as competitive inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[6] This mimicry enables pyrimidine-based molecules to form key hydrogen bond interactions within the kinase hinge region, blocking the enzyme's catalytic activity and disrupting downstream signaling pathways that drive tumor growth.[6] Consequently, numerous kinase inhibitors targeting EGFR, Aurora Kinases, and CDKs are based on this core structure.[6][7]

Rationale for Screening 2-(Pentyloxy)pyrimidin-5-amine Analogs

The novel class of 2-(pentyloxy)pyrimidin-5-amine analogs represents a targeted exploration of the pyrimidine chemical space. The 2-alkoxy substitution is a known feature in various biologically active molecules, and the 5-amino group provides a critical vector for synthetic modification, allowing for the creation of a diverse library of compounds. The core hypothesis underpinning this screening guide is that these analogs are likely to function as kinase inhibitors.[6][8] Their structural framework is designed to fit into the ATP-binding pocket of various kinases implicated in oncogenesis. The initial biological screening strategy is therefore designed to efficiently identify compounds with potent cytotoxic activity and subsequently to deconstruct their mechanism of action, with a strong focus on kinase inhibition.

Strategic Framework for Initial Biological Screening

A Tiered Approach: From Broad Cytotoxicity to Mechanistic Insight

A successful initial screening campaign must be both systematic and resource-efficient. We employ a tiered, or cascaded, approach that moves from broad, high-throughput assays to more complex, hypothesis-driven experiments. This strategy ensures that only the most promising compounds from a large library are advanced for in-depth and costly analysis. The workflow begins with a primary screen to assess general cytotoxicity across a panel of cancer cell lines. Hits from this stage are then subjected to secondary mechanistic assays to understand how they exert their effects (e.g., by inducing cell cycle arrest or apoptosis). Finally, tertiary assays investigate direct interactions with predicted molecular targets, such as specific protein kinases.

Rationale for Cell Line Selection

The initial selection of cell lines is critical for identifying compounds with either broad-spectrum activity or selective potency. A standard approach, such as the one used by the National Cancer Institute (NCI), involves screening against a panel of cell lines derived from diverse tissue origins (e.g., breast, lung, colon, glioma).[9] For this initial screen, we recommend a panel including, but not limited to, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and HCT-116 (colon carcinoma) to provide an early indication of the compounds' potential therapeutic breadth.[9][10]

Caption: A tiered workflow for initial biological screening.

Tier 1: Primary Screening - Assessing General Cytotoxicity

Principle and Rationale of Metabolic Assays

The initial goal is to quantify the cytotoxic or cytostatic effect of the novel analogs. Tetrazolium reduction assays, such as the MTT and XTT assays, are robust, colorimetric methods ideal for this purpose.[11][12] The principle is based on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce a tetrazolium salt (e.g., the yellow MTT) to a colored formazan product (purple).[13] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cell viability after exposure to a compound.[12] This method is chosen for its high-throughput compatibility, reproducibility, and sensitivity.[12][14]

Experimental Protocol: MTT-Based Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.[15]

-

Cell Seeding: Culture human cancer cell lines (e.g., MCF-7, NCI-H460, HCT-116) in the recommended medium. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the 2-(pentyloxy)pyrimidin-5-amine analogs in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the medium in the cell plates with the medium containing the test compounds or vehicle control.

-

Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[15]

-

MTT Addition: Add MTT solution (e.g., at 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[15]

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[15]

Data Analysis and Presentation: Calculating and Tabulating IC50 Values

The absorbance data is used to calculate the percentage of cell viability relative to the vehicle-treated control cells. These percentages are then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value for each compound on each cell line.

Table 1: Hypothetical In Vitro Cytotoxicity of 2-(Pentyloxy)pyrimidin-5-amine Analogs

| Compound ID | Cancer Type | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | NCI-H460 (Lung) IC₅₀ (µM) |

|---|---|---|---|---|

| Analog-01 | Breast | 1.2 ± 0.2 | 5.8 ± 0.6 | 7.3 ± 0.9 |

| Analog-02 | Colon | 15.4 ± 1.8 | 0.9 ± 0.1 | 2.1 ± 0.3 |

| Analog-03 | Lung | > 50 | > 50 | > 50 |

| Doxorubicin | (Control) | 0.8 ± 0.1 | 0.6 ± 0.08 | 0.5 ± 0.07 |

Data are presented as mean ± standard deviation from three independent experiments.

Tier 2: Mechanistic Elucidation of Lead Compounds

Rationale: Moving Beyond "Does it kill?" to "How does it kill?"

Compounds that demonstrate potent cytotoxicity (i.e., 'hits' with low micromolar or nanomolar IC₅₀ values) are advanced to Tier 2 screening. The objective here is to gain initial insights into the compound's mechanism of action. The two most common fates of cancer cells treated with effective chemotherapeutics are arrest of the cell division cycle and programmed cell death (apoptosis). Flow cytometry is a powerful tool to investigate both phenomena.

Investigating Effects on Cell Cycle Progression

The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA (DNA replication) to produce two daughter cells. Flow cytometry using a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M).[16] An effective anticancer agent may cause cells to accumulate in a specific phase, indicating interference with checkpoints that regulate cell cycle progression.[16]

Caption: The major phases and checkpoints of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.[15]

-

Harvest and Fixation: Harvest the cells (including any floating cells) and wash with cold phosphate-buffered saline (PBS). Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[15][17]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[17]

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.[16] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M populations.

Assessing Induction of Apoptosis

Apoptosis is a form of programmed cell death. One of the earliest events in apoptosis is the translocation of the membrane phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.[15] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a relevant time period (e.g., 24 or 48 hours).[15]

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and a small amount of propidium iodide to the cell suspension.[15]

-

Incubation and Analysis: Incubate the cells in the dark at room temperature for 15 minutes. Analyze the stained cells promptly by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Table 2: Example Mechanistic Data for a Lead Compound (Analog-02 on HCT-116 cells)

| Assay | Parameter | Control (Vehicle) | Analog-02 (0.9 µM) |

|---|---|---|---|

| Cell Cycle | % G0/G1 Phase | 65% | 20% |

| % S Phase | 20% | 15% | |

| % G2/M Phase | 15% | 65% | |

| Apoptosis | % Early Apoptotic | < 5% | 25% |

| % Late Apoptotic | < 5% | 35% |

Data indicates that Analog-02 induces G2/M cell cycle arrest and significant apoptosis.

Tier 3: Target-Based Screening - Investigating Kinase Inhibition

Rationale: Why Kinases are a Primary Hypothesis

Given the structural nature of the pyrimidine scaffold, direct inhibition of protein kinases is a highly probable mechanism of action for any observed cytotoxic effects.[7][19] Tier 3 testing moves from a phenotypic (cell-based) assessment to a biochemical, target-based assay. This is crucial for confirming the mechanism of action, establishing structure-activity relationships (SAR), and guiding future lead optimization efforts.

Principle of In Vitro Kinase Inhibition Assays

Modern kinase assays are often performed in a high-throughput, luminescence-based format.[20] A common method, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction. The kinase, its substrate, ATP, and the inhibitor are incubated together. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which drives a luciferase-based reaction, generating light. The amount of light produced is directly proportional to the kinase activity. A potent inhibitor will result in less ADP production and therefore a lower luminescent signal.[20][21]

Caption: Principle of an ADP-Glo luminescence kinase assay.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

-

Reaction Setup: In a white, opaque 384-well plate, prepare a reaction mixture containing the purified kinase of interest (e.g., AURKA, CDK2), a suitable peptide substrate, and the pyrimidine analog at various concentrations.[21]

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 30-60 minutes.[6]

-

Detection:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value against the specific kinase.[21]

Table 3: Hypothetical Kinase Inhibition Profile for Analog-02

| Kinase Target | Biological Role | Analog-02 IC₅₀ (nM) |

|---|---|---|

| Aurora Kinase A | Mitotic Regulation | 15 ± 2 |

| CDK2 | Cell Cycle Progression | 85 ± 9 |

| EGFR | Growth Factor Signaling | > 10,000 |

| VEGFR2 | Angiogenesis | > 10,000 |

Data indicates potent and selective inhibition of Aurora Kinase A.

Advanced Screening: In Vivo Validation of Lead Candidates

Rationale for Transitioning to In Vivo Models

While in vitro assays are essential for initial screening, they cannot fully replicate the complex biological environment of a living organism. A compound that is potent in a petri dish may have poor bioavailability, high toxicity, or rapid metabolism in vivo. Therefore, validating the efficacy of a lead candidate in an animal model is a critical step before it can be considered for further development.[22][23]

Overview of Human Tumor Xenograft Models

The most common preclinical models for oncology are human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[24][25] In a cell line-derived xenograft (CDX) model, established human cancer cell lines are injected subcutaneously into the flank of the mouse.[26] This model is widely used to evaluate the therapeutic efficacy and toxicity of novel anticancer agents.[24][27]

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Experimental Workflow: Ectopic Cell Line-Derived Xenograft (CDX) Study

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of immunodeficient mice.[24]

-

Tumor Growth and Staging: Monitor the mice until tumors reach a predetermined average size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, lead compound at one or more dose levels, and a positive control standard-of-care drug).

-

Dosing and Monitoring: Administer the treatments according to a defined schedule (e.g., daily oral gavage). Measure tumor dimensions with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.

-

Study Endpoint: The study concludes when tumors in the control group reach a specified maximum size, or after a fixed duration.

-

Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Conclusion and Future Directions

This in-depth guide outlines a logical, tiered strategy for the initial biological screening of novel 2-(pentyloxy)pyrimidin-5-amine analogs. By systematically progressing from broad phenotypic assays to specific, target-based biochemical and in vivo models, researchers can efficiently identify and validate promising lead candidates. The data gathered through this cascade—cytotoxicity (IC₅₀), mechanism of action (cell cycle arrest, apoptosis), specific molecular targets (kinase inhibition), and in vivo efficacy (TGI)—provides a robust foundation for making critical go/no-go decisions. A successful lead candidate emerging from this workflow will have demonstrated potency, a clear mechanism of action, and preliminary in vivo efficacy, making it a strong candidate for formal preclinical development, which includes lead optimization, formulation development, and comprehensive ADME/toxicology studies.[22][23][28]

References

-

Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(4), 261–266. [Link]

-

Dong, M. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. LCGC North America. [Link]

-

Wang, H., & Chen, C. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21). [Link]

-

Neuland Labs. (2025). Small Molecule Drug Development: Process, Strengths, and CDMO Role. Retrieved March 4, 2026, from [Link]

-

Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Retrieved March 4, 2026, from [Link]

-

El-Gamal, M. I., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Molecules, 31(3), 894. [Link]

-

Shafi, S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

-

Dotmatics. (n.d.). How are small molecule drugs developed? Retrieved March 4, 2026, from [Link]

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved March 4, 2026, from [Link]

-

Foley, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(1), 16-32. [Link]

-

Singh, M., & Singh, P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5221. [Link]

-

El-Feky, S. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 225–239. [Link]

-

Trousil, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17755–17764. [Link]

-

Biocytogen. (n.d.). Xenograft Models. Retrieved March 4, 2026, from [Link]

-

Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved March 4, 2026, from [Link]

-

Dhara, D. (2022). In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. CRC Press. [Link]

-

Sterling Pharma Solutions. (2024). What are small molecule drugs? Retrieved March 4, 2026, from [Link]

-

Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. Methods in Molecular Medicine, 88, 248-255. [Link]

-

Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved March 4, 2026, from [Link]

-

Grudniak, A. M., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Acta Biochimica Polonica, 52(2), 435-442. [Link]

-

Reaction Biology. (n.d.). Xenograft Tumor Models. Retrieved March 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Kumar, V., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416. [Link]

-

Abdelgawad, M. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 682. [Link]

-

Zamaraeva, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved March 4, 2026, from [Link]

-

Dar, A. C., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11849–11873. [Link]

-

G. G., et al. (2012). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 8, 1259–1278. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114476. [Link]

-

S. K., et al. (2020). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 25(6), 1431. [Link]

-

Lin, A. S., et al. (2023). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega, 8(3), 3330–3341. [Link]

-

Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(18), 4087. [Link]

-

El-Sayed, M. A.-E.-G., et al. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 25(6), 1431. [Link]

Sources

- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. wjarr.com [wjarr.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT assay - Wikipedia [en.wikipedia.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. routledge.com [routledge.com]

- 19. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]

- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 26. biocytogen.com [biocytogen.com]

- 27. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]

- 28. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

The Unseen Influence: A Technical Guide to the Structure-Activity Relationship of 2-Alkoxypyrimidines

Foreword: Beyond the Core Scaffold

In the vast and intricate world of medicinal chemistry, the pyrimidine ring stands as a cornerstone, a privileged scaffold found in everything from the building blocks of life, DNA and RNA, to a multitude of approved therapeutic agents.[1][2][3] Its versatility is undeniable, yet its true power often lies in the subtle orchestration of its substituents. This guide delves into a specific, yet profoundly influential, aspect of pyrimidine chemistry: the structure-activity relationship (SAR) governed by the 2-alkoxy group.

Researchers and drug development professionals understand that even minor structural modifications can lead to dramatic shifts in biological activity. The 2-alkoxy substituent, a seemingly simple ether linkage, is a prime example of this principle. Its size, shape, and electronic properties can dictate a compound's affinity for its target, its metabolic stability, and its overall pharmacological profile. This document moves beyond a mere listing of compounds to explore the underlying causality—the "why"—behind the experimental choices in designing and optimizing 2-alkoxypyrimidine-based molecules. We will dissect how variations in this single functional group can unlock potency and selectivity, transforming a simple heterocyclic core into a targeted therapeutic agent.

The 2-Alkoxy Group: A Modulator of Potency and Selectivity

The pyrimidine ring itself is a relatively stable, aromatic system. The introduction of an alkoxy group at the 2-position imparts significant changes to the molecule's electronic and steric character. This oxygen-linked alkyl chain can serve multiple roles:

-

Hydrogen Bond Acceptor: The ether oxygen can form crucial hydrogen bonds with amino acid residues in a target protein's binding pocket.

-

Steric Influence: The size and conformation of the alkyl chain can provide access to specific hydrophobic pockets, enhancing binding affinity and influencing selectivity against off-target proteins.

-

Solubility and Physicochemical Properties: The alkoxy group can modulate the molecule's lipophilicity, impacting its solubility, cell permeability, and pharmacokinetic properties.

The following sections will explore these principles through the lens of specific therapeutic targets, demonstrating the tangible impact of 2-alkoxy SAR.

Case Study: 2-(Alkoxyphenyl)pyrimidines as Xanthine Oxidase Inhibitors

A compelling demonstration of 2-alkoxy SAR is found in the development of potent xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia and gout.[4][5] Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[4]

The Causality of Design: From Imidazole to Pyrimidine

Initial research identified a series of 1-hydroxy-2-phenyl-1H-imidazole derivatives with promising XO inhibitory activity. To further explore the SAR, a strategic decision was made to replace the imidazole core with a pyrimidine ring.[5] This bioisosteric replacement was driven by the hypothesis that the pyrimidine scaffold could offer alternative or improved interaction points within the XO active site while maintaining the crucial spatial orientation of the substituted phenyl ring.

Dissecting the Alkoxy Contribution

A series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids were synthesized to systematically probe the effect of the alkoxy chain at the 4-position of the phenyl ring (which is directly attached to the pyrimidine C2 position).[5] The results clearly illustrate the profound impact of the alkoxy group's nature on inhibitory potency.

Table 1: SAR of 2-(4-Alkoxy-3-cyano)phenyl Pyrimidine Derivatives as Xanthine Oxidase Inhibitors

| Compound ID | R (Alkoxy Group) | XO Inhibitory IC₅₀ (μM) |

| 8a | Methoxy | 0.1712 |

| 8b | Ethoxy | 0.0821 |

| 8c | n-Propoxy | 0.0425 |

| 8d | Isopropoxy | 0.0511 |

| 8e | n-Butoxy | 0.0315 |

| 8f | Isobutoxy | 0.0401 |

| 8g | n-Pentoxy | 0.0350 |

| 8h | Isopentoxy | 0.0210 |

| 8i | Cyclopentyloxy | 0.0387 |

| 8j | Benzyloxy | 0.5677 |

| Febuxostat | - | 0.0232 |

| Allopurinol | - | 5.462 |

| (Data synthesized from findings reported in[5]) |

Key Insights from the Data:

-

Chain Length Matters: A clear trend emerges where increasing the length of the linear alkyl chain from methoxy to n-butoxy enhances potency.

-

Branching is Favorable: The isopentoxy group provided the most potent compound in this series (8h), with an IC₅₀ value of 0.0210 μM, which is comparable to the approved drug Febuxostat.[5] This suggests that the branched structure of the isopentoxy group achieves an optimal fit within a hydrophobic pocket of the XO active site.

-

Bulky Groups are Detrimental: The introduction of a bulky benzyloxy group (8j) led to a significant drop in activity, likely due to steric hindrance preventing proper orientation in the binding site.

Further optimization led to the discovery of 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol, which demonstrated an exceptionally potent IC₅₀ value of 0.046 µM, approximately 120 times more potent than allopurinol.[4] This highlights how fine-tuning the alkoxy group, in concert with other substitutions, can yield highly effective enzyme inhibitors.

Visualizing the SAR Logic

The logical progression of an SAR study can be visualized to clarify the decision-making process.

Caption: General workflow for a structure-activity relationship (SAR) study.

Case Study: Alkoxypyrimidines in Antiviral Research

The influence of the alkoxy group extends to the development of antiviral agents. In a notable study, a series of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines were investigated for their activity against a range of DNA and RNA viruses.[6] While the alkoxy group is at the C6 position, the SAR principles are directly translatable to the C2 position due to the symmetry of potential interactions around the pyrimidine core.

The Importance of the Ether Linkage

The study synthesized various O(6)-isomers and compared them to their N(1)-alkylated counterparts. The results were unequivocal: the O(6)-isomers, containing the critical alkoxy linkage, were responsible for the observed antiviral activity, inhibiting the replication of herpes viruses and retroviruses like HIV-1.[6] In contrast, the N(1)-isomers were devoid of any significant antiviral effect. This self-validating system within the experimental design confirms that the ether oxygen and the subsequent alkyl chain are essential pharmacophoric elements.

Stereochemistry and Chain Modification

Further investigation revealed the sensitivity of the biological activity to the structure of the alkoxy side chain:

-

Stereoselectivity: For 2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine, only the (R)-enantiomer exhibited antiviral activity, while the (S)-enantiomer was inactive.[6] This demonstrates a highly specific, three-dimensional interaction with the biological target, where the precise orientation of the methyl group on the propoxy chain is critical for binding.

-

Bioisosteric Replacement: When the ether oxygen at the 6-position was replaced with a sulfur atom (a thioether), the antiviral activity was diminished.[6] This indicates that the electronegativity and hydrogen-bonding capacity of the oxygen atom are superior to those of sulfur for this particular target interaction.

Experimental Protocols: A Foundation of Trustworthiness

The integrity of any SAR study rests on the reliability and reproducibility of its experimental methods. The protocols described below are designed as self-validating systems, incorporating necessary controls to ensure the accuracy of the generated data.

General Synthesis of 2-Alkoxypyrimidines

A common and effective method for synthesizing 2-alkoxypyrimidines involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with an alkoxide.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. jddtonline.info [jddtonline.info]

- 4. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Throughput Screening Assays for 2-(Pentyloxy)pyrimidin-5-amine Activity: A Technical Guide for Kinase Inhibitor Discovery

Scientific Rationale: The Aminopyrimidine Scaffold

In modern drug development, aminopyrimidines are recognized as highly privileged scaffolds due to their exceptional ability to form bidentate hydrogen bonds with the highly conserved hinge region of protein kinases[1]. The 2-(pentyloxy)pyrimidin-5-amine molecule represents a novel structural variation of this classic motif.

Unlike traditional 2-aminopyrimidines where the C2-amine acts as the primary hinge binder, this scaffold features an inverted binding topology. The C5-primary amine and the adjacent pyrimidine nitrogen interact with the kinase hinge backbone (e.g., the amide backbone of Leu932 in JAK2 or Leu83 in CDK2)[1]. Concurrently, the flexible 2-pentyloxy chain is directed outward toward the solvent-exposed channel or hydrophobic back-pocket. This unique orientation provides a critical synthetic handle: it allows medicinal chemists to optimize pharmacokinetic properties, such as cell permeability and solubility, without disrupting the core thermodynamic binding affinity of the pyrimidine ring.

Assay Principle: TR-FRET Kinase Binding

To evaluate the activity of 2-(pentyloxy)pyrimidin-5-amine and its derivatives in a High-Throughput Screening (HTS) environment, we utilize a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay.

Causality of Assay Selection: Standard fluorescence assays often suffer from false positives due to the short-lived autofluorescence of small molecules in HTS libraries. TR-FRET solves this by utilizing lanthanide chelates, such as Europium (Eu³⁺), which possess exceptionally long fluorescence lifetimes (measured in milliseconds)[2]. By introducing a time delay (e.g., 100 µs) between excitation and emission detection, short-lived background fluorescence decays completely, leaving only the target-specific signal[3]. Furthermore, this is a "mix-and-read" assay requiring no wash steps, minimizing well-to-well variability and liquid handling errors[4].

The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer. When the target kinase (e.g., GST-tagged JAK2) is bound by both a Eu-labeled anti-GST antibody and the tracer, excitation of Europium at 340 nm results in FRET, producing an emission at 665 nm. If 2-(pentyloxy)pyrimidin-5-amine successfully competes for the ATP-binding pocket, the tracer is displaced, and the 665 nm FRET signal is lost[4].

Fig 1. TR-FRET competition assay principle for 2-(Pentyloxy)pyrimidin-5-amine screening.

High-Throughput Screening (HTS) Protocol

This protocol is designed for a 384-well low-volume format, optimizing reagent use while maintaining robust optical path lengths for fluorescence detection.

Step-by-Step Methodology

-

Compound Preparation & Dispensing:

-

Action: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 100 nL of 2-(pentyloxy)pyrimidin-5-amine (and library derivatives) in 100% DMSO into a low-volume 384-well black microplate.

-

Causality: Acoustic dispensing eliminates cross-contamination from pipette tips and allows for direct dilution, ensuring highly accurate nanomolar dosing.

-

-

Kinase/Antibody Master Mix Addition:

-

Action: Add 5 µL of a Master Mix containing 10 nM GST-JAK2 and 4 nM Eu-anti-GST antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Causality: Brij-35 is included as a non-ionic detergent to prevent the hydrophobic pentyloxy chain of the test compound from non-specifically adhering to the plastic well walls.

-

-

Tracer Addition:

-

Action: Add 5 µL of 30 nM Kinase Tracer 236 (Alexa Fluor™ 647 labeled) to initiate the binding competition.

-

-

Equilibration:

-

Action: Incubate the plate in the dark at room temperature (20–25°C) for 60 minutes.

-

Causality: While ATP-competitive aminopyrimidines typically bind rapidly, a 60-minute incubation ensures that the binding equilibrium between the kinase, the tracer, and the inhibitor is fully established, preventing artificially skewed IC₅₀ values[4].

-

-

Detection & Self-Validation:

-

Action: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm and measure emission at both 615 nm (Europium) and 665 nm (Tracer).

-

System Validation: Calculate the emission ratio (665 nm / 615 nm). Using a ratio normalizes well-to-well variations in liquid volume and minor pipetting errors, making the assay a self-validating system[4]. Ensure the Z'-factor between DMSO controls (max signal) and 10 µM Staurosporine controls (min signal) is >0.5[5].

-

Quantitative Data Presentation

The following table summarizes hypothetical HTS data for the parent 2-(pentyloxy)pyrimidin-5-amine and three structural derivatives. The data demonstrates the relationship between in vitro binding affinity and cellular efficacy.

| Compound ID | Structural Modification | JAK2 IC₅₀ (nM) | TR-FRET Ratio (665/615) | Assay Z'-Factor | Cellular p-STAT3 IC₅₀ (nM) |

| Cmpd-01 | Parent: 2-(Pentyloxy)pyrimidin-5-amine | 145.2 | 0.42 | 0.78 | 850.5 |

| Cmpd-02 | C4-Methyl substitution | 42.1 | 0.21 | 0.81 | 210.3 |

| Cmpd-03 | Pentyloxy replaced with Hexyloxy | 310.8 | 0.65 | 0.75 | >10,000 |

| Cmpd-04 | C6-Trifluoromethyl substitution | 8.5 | 0.08 | 0.84 | 45.2 |

Note: Lower TR-FRET ratios indicate stronger displacement of the tracer (higher compound activity).

Orthogonal Validation: Cellular TR-FRET Assay

In vitro biochemical potency does not guarantee cellular efficacy, as the hydrophobic pentyloxy chain may interact with serum proteins or affect membrane permeability. To validate target engagement, we utilize a secondary cellular TR-FRET assay to monitor the downstream inhibition of STAT3 phosphorylation, a direct substrate of JAK2.

Fig 2. JAK2/STAT3 cellular signaling pathway targeted by the aminopyrimidine scaffold.

Cellular Assay Protocol

-

Cell Plating & Treatment: Seed HeLa cells at 20,000 cells/well in a 384-well tissue culture plate. Incubate overnight. Treat cells with a dose-response gradient of the test compound for 2 hours.

-

Causality: A 2-hour pre-incubation allows the compound to cross the lipid bilayer and occupy the JAK2 ATP-binding pocket before cytokine stimulation.

-

-

Pathway Stimulation: Add IL-6 (50 ng/mL) for 15 minutes to stimulate JAK2-mediated phosphorylation of STAT3.

-

Lysis & Detection: Remove media and add 10 µL of supplemented Lysis Buffer containing a Eu-labeled anti-total-STAT3 antibody and a d2-labeled anti-phospho-STAT3 (Tyr705) antibody.

-

Causality: Utilizing a two-antibody sandwich format ensures that FRET only occurs when STAT3 is both present and specifically phosphorylated at Tyr705, providing a highly specific readout of intracellular kinase inhibition.

-

-

Measurement: Incubate for 2 hours at room temperature, then measure the 665/615 nm emission ratio to calculate the cellular IC₅₀.

References

- Source: PubMed Central (PMC)

- LanthaScreen Eu Kinase Binding Assay Source: Thermo Fisher Scientific URL

- LanthaScreen™ Eu Kinase Binding Assay for VRK2 Source: Thermo Fisher Scientific URL

- TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL

- Source: PubMed Central (PMC)

Sources

- 1. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Cell-based assays to determine the cytotoxicity of 2-(Pentyloxy)pyrimidin-5-amine

Application Note: Cytotoxicity Profiling of 2-(Pentyloxy)pyrimidin-5-amine

Subtitle: Optimization of Cell-Based Assays for Lipophilic Pyrimidine Derivatives in Early-Stage Drug Discovery[1]

Executive Summary

This guide details the methodological framework for evaluating the cytotoxicity of 2-(Pentyloxy)pyrimidin-5-amine (CAS: 114491-17-7).[1] As a functionalized aminopyrimidine, this compound represents a critical scaffold in the synthesis of kinase inhibitors and nucleoside analogs.[2] Its structural inclusion of a pentyloxy tail (C5) imparts distinct lipophilic properties compared to methoxy/ethoxy analogs, necessitating specific modifications to standard cytotoxicity protocols to avoid solubility-driven artifacts.[1][2]

This protocol leverages a multiplexed approach , combining metabolic viability (ATP quantification) with membrane integrity analysis (LDH release) to distinguish between cytostatic effects, apoptosis, and necrosis.[1][2]

Compound Properties & Pre-Assay Considerations

Before initiating cell-based work, the physicochemical limits of the test article must be defined to ensure data integrity.

| Property | Specification | Experimental Implication |

| Compound Name | 2-(Pentyloxy)pyrimidin-5-amine | Test Article |

| CAS Number | 114491-17-7 | Verification ID |

| Molecular Weight | ~195.26 g/mol | Calculation of Molarity |

| Predicted LogP | ~2.1 - 2.5 (Lipophilic) | Critical: Risk of precipitation in aqueous media >100 µM.[1] |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Must keep final culture concentration < 0.5% (v/v).[1][2] |

Senior Scientist Insight: The pentyloxy group increases membrane permeability but decreases aqueous solubility.[2] A common error with this class of compounds is "micro-precipitation" in the cell culture well, which scatters light and interferes with optical density (OD) readings in MTT assays.[1][2] Therefore, luminescent ATP assays are preferred over colorimetric tetrazolium assays for this specific compound to maximize signal-to-noise ratios.[1]

Experimental Workflow

The following flowchart outlines the logic for a robust cytotoxicity screen, integrating solubility checks with dual-endpoint assays.

Figure 1: Integrated workflow for cytotoxicity profiling. The parallel execution of ATP and LDH assays allows for the differentiation of cell death mechanisms.[2]

Detailed Protocols

Protocol A: ATP-Based Luminescent Viability Assay (Primary Screen)

Rationale: ATP levels drop rapidly upon loss of membrane integrity or mitochondrial collapse.[2] This assay is more sensitive than MTT/MTS for lipophilic pyrimidines and avoids interference from compound precipitation.[2]

Materials:

-

Cell Line: HEK293 (General toxicity) or HepG2 (Metabolic toxicity).[1][2]

-

Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase reagent.[1]

-

Plate: White-walled, clear-bottom 96-well plates (prevents signal bleed).

Step-by-Step Procedure:

-

Seeding: Dispense 5,000–10,000 cells/well in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

-

Compound Preparation:

-

Prepare a 20 mM stock of 2-(Pentyloxy)pyrimidin-5-amine in 100% DMSO.

-

Perform a 1:3 serial dilution in DMSO to generate a "Master Plate".[2]

-

Dilute the Master Plate 1:200 into pre-warmed culture media to create 2x working solutions (Final DMSO = 0.5%).

-

-

Treatment: Remove 50 µL of media from cell plates and add 50 µL of the 2x working solutions.

-

Controls: Vehicle (0.5% DMSO), Positive Control (10 µM Staurosporine or 1% Triton X-100).[2]

-

-

Incubation: Incubate for 48 hours (standard for anti-proliferative agents).

-

Readout:

Protocol B: Membrane Integrity (LDH Release)